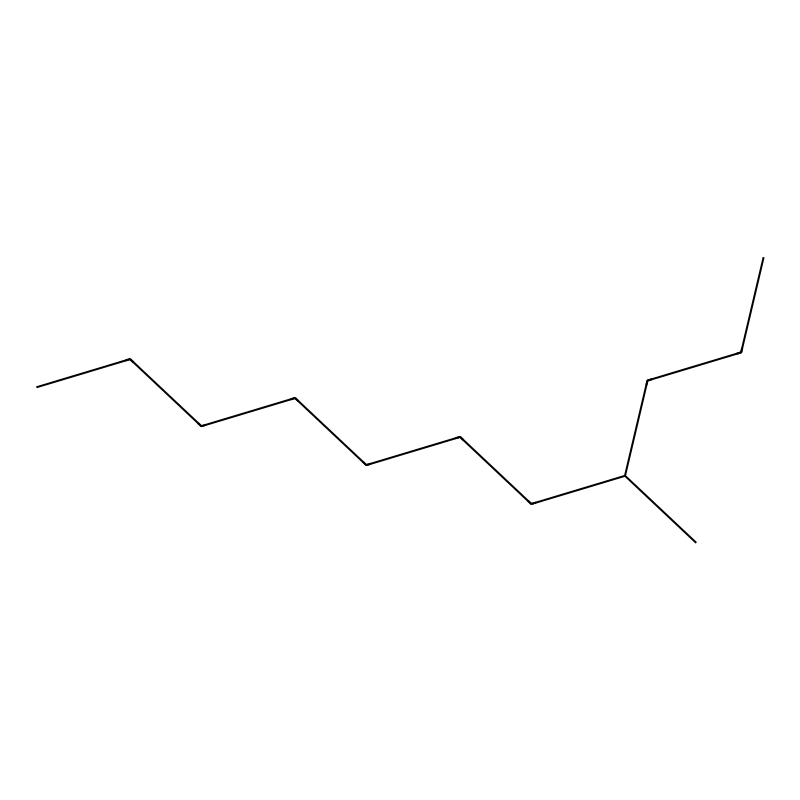

4-Methylundecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thermodynamic Reference Data:

- Understanding the physical and chemical properties of various alkanes is important in fields like thermodynamics and material science. The National Institute of Standards and Technology (NIST) includes 4-methylundecane in its Chemistry WebBook, which compiles data like boiling point, melting point, and enthalpy of vaporization. This data serves as a reference for researchers studying the behavior of alkanes NIST WebBook - 4-methylundecane: .

Organic Synthesis:

- In some cases, 4-methylundecane can be a useful intermediate or reference compound in organic synthesis. Its branched structure can be relevant for studying the selectivity of reactions or as a building block for more complex molecules. However, due to the availability of other more common branched alkanes, specific research on 4-methylundecane in this field is likely limited.

Material Science Applications (Potential):

- The potential applications of 4-methylundecane in material science haven't been extensively explored, but its properties like hydrophobicity (water repelling) could be relevant for research on lubricants, coatings, or other materials. Further research is needed to determine its effectiveness in these areas.

4-Methylundecane is an organic compound classified as an alkane, specifically a derivative of undecane. Its chemical formula is , and it is characterized by a methyl group attached to the fourth carbon atom of the undecane chain. This structural modification influences its physical and chemical properties, making it a subject of interest in various fields, including organic chemistry and biochemistry. Notably, 4-methylundecane has been identified as a metabolite in cancer metabolism, suggesting potential implications in medical research and therapeutic applications .

As a saturated hydrocarbon, 4-methylundecane primarily undergoes reactions typical of alkanes. These include:

- Combustion: In the presence of oxygen, 4-methylundecane combusts to produce carbon dioxide and water.

- Halogenation: Under UV light or heat, 4-methylundecane can react with halogens (e.g., bromine or chlorine) to form haloalkanes.

- Cracking: At high temperatures, it can break down into smaller hydrocarbons, which are valuable in petrochemical processes.

The stability of 4-methylundecane due to its saturated nature limits its reactivity compared to unsaturated hydrocarbons.

Several methods can be employed to synthesize 4-methylundecane:

- Alkylation of Undecane: This method involves the alkylation of undecane with methyl iodide in the presence of a strong base, such as sodium hydride.

- Hydrocarbon Cracking: Industrial processes may use thermal or catalytic cracking of larger hydrocarbons to yield 4-methylundecane among other products.

- Biological Synthesis: Some microorganisms can produce alkanes through biosynthetic pathways, although specific strains for 4-methylundecane production require further exploration.

4-Methylundecane has various applications across different industries:

- Chemical Industry: It serves as an intermediate in the synthesis of other organic compounds.

- Fuel Additive: Due to its hydrocarbon structure, it can potentially be used as a fuel additive to improve combustion properties.

- Fragrance Industry: Although not recommended for fragrance use at high levels, its scent profile may find limited applications in perfumery .

Several compounds share structural similarities with 4-methylundecane. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Undecane | C11H24 | Straight-chain alkane without substitutions |

| 3-Methylundecane | C12H26 | Methyl group at the third position |

| 2-Methylundecane | C12H26 | Methyl group at the second position |

| 4-Methyldecane | C11H24 | Methyl group at the fourth position; one less carbon than 4-methylundecane |

Each of these compounds exhibits distinct properties and reactivities due to the position of substituents on the carbon chain. The unique placement of the methyl group in 4-methylundecane contributes to its specific chemical behavior and biological relevance .

Molecular Geometry and Stereochemistry

The molecular structure of 4-methylundecane consists of a twelve-carbon skeleton with twenty-six hydrogen atoms, organized as an eleven-carbon linear chain with a single methyl branch positioned at the fourth carbon atom [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 4-methylundecane, with the corresponding International Chemical Identifier Key being KNMXZGDUJVOTOC-UHFFFAOYSA-N [3].

The stereochemistry of 4-methylundecane is relatively straightforward due to the absence of stereocenters in its structure [2]. The carbon atom at position four, where the methyl substituent is attached, is not chiral as it bears two identical hydrogen atoms along with the methyl group and the carbon chain [1]. Consequently, the compound does not exhibit optical isomerism or enantiomeric forms [13].

The molecular geometry around each carbon atom follows the typical tetrahedral arrangement characteristic of saturated alkanes, with bond angles of approximately 109.5 degrees [37] [41]. The presence of the methyl branch at the fourth position introduces conformational flexibility through rotation around carbon-carbon single bonds, allowing for multiple spatial arrangements of the molecular framework [41] [44].

Table 1: Molecular Properties of 4-Methylundecane

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₆ | PubChem [1] |

| Molecular Weight | 170.3348 g/mol | NIST [3] |

| Chemical Abstracts Service Number | 2980-69-0 | Various [1] [2] |

| International Union of Pure and Applied Chemistry Name | 4-methylundecane | International Union of Pure and Applied Chemistry [7] |

| International Chemical Identifier Key | KNMXZGDUJVOTOC-UHFFFAOYSA-N | International Chemical Identifier [3] |

| Simplified Molecular Input Line Entry System | CCCC(C)CCCCCCC | Computed [1] |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-methylundecane through analysis of both proton and carbon-13 spectra [14]. The compound exhibits characteristic spectral patterns typical of branched alkanes, with distinct signals corresponding to different carbon environments within the molecular framework [14].

In proton nuclear magnetic resonance spectroscopy, the methyl groups attached to the branching carbon typically appear as doublets due to coupling with the adjacent tertiary hydrogen [14]. The tertiary hydrogen at the fourth carbon position manifests as a complex multiplet resulting from coupling with both the methyl substituent and the adjacent methylene groups . The remaining methylene and terminal methyl groups generate characteristic signals in the aliphatic region of the spectrum [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various carbon atoms within the molecule [14]. The tertiary carbon at the fourth position exhibits a characteristic chemical shift that differs from the primary and secondary carbons in the chain [17]. The branching pattern creates unique chemical shift patterns that can be used to distinguish 4-methylundecane from other dodecane isomers .

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 4-methylundecane reveals characteristic fragmentation patterns typical of branched alkanes [9] [19]. The molecular ion peak appears at mass-to-charge ratio 170, corresponding to the molecular weight of the compound [3] [9]. The fragmentation behavior follows predictable pathways based on the stability of the resulting carbocations and radicals [19] [22].

The primary fragmentation mechanism involves alpha-cleavage adjacent to the branching point, leading to the formation of stable secondary and tertiary carbocations [19] [48]. Loss of methyl radicals from various positions in the molecule produces a series of fragment ions differing by 14 mass units, characteristic of alkane fragmentation [48]. The base peak in the mass spectrum typically corresponds to the most stable carbocation formed through preferential cleavage [20] [48].

Secondary fragmentation patterns include the loss of ethyl and propyl groups from the molecular ion, producing fragments at characteristic mass-to-charge ratios [21] [22]. The fragmentation intensity varies depending on the stability of the resulting ionic species, with more substituted carbocations showing greater abundance in the spectrum [19] [50].

Thermodynamic Properties

Boiling and Melting Points

The thermal properties of 4-methylundecane reflect its molecular structure and intermolecular interactions [3] [24]. The compound exhibits a boiling point of 483.0 Kelvin (209.8 degrees Celsius) under standard atmospheric pressure conditions [3] [24]. This value demonstrates the expected relationship between molecular weight and boiling point for alkane compounds [23] [29].

The melting point of 4-methylundecane has been determined to be 206.5 Kelvin (-66.5 degrees Celsius) [3]. This relatively low melting point is characteristic of branched alkanes, which typically exhibit lower melting points compared to their linear counterparts due to less efficient molecular packing in the solid state [24] [26].

The enthalpy of vaporization for 4-methylundecane has been measured as 51.6 kilojoules per mole at 374 Kelvin [3]. This thermodynamic parameter provides insight into the strength of intermolecular forces present in the liquid phase and is essential for understanding the compound's volatility characteristics [27].

Table 2: Thermal Properties of 4-Methylundecane

| Property | Value | Units | Reference | Comments |

|---|---|---|---|---|

| Boiling Point | 483.0 | K | Gibbons, 1941 [3] | Uncertainty ± 3 K |

| Boiling Point | 209.2 | °C | ChemIndex [4] | At 760 mmHg |

| Melting Point | 206.5 | K | Petrov et al., 1959 [3] | Uncertainty ± 2 K |

| Enthalpy of Vaporization | 51.6 | kJ/mol | Stephenson and Malanowski, 1987 [3] | At 374 K |

Vapor Pressure and Henry's Law Constants

The vapor pressure characteristics of 4-methylundecane follow the expected behavior for medium-chain alkanes [4] [8]. At 25 degrees Celsius, the compound exhibits a vapor pressure of 0.297 millimeters of mercury, indicating moderate volatility under ambient conditions [4] [8]. This vapor pressure value is consistent with the molecular weight and branching pattern of the compound [26] [29].

The flash point of 4-methylundecane has been determined to be 61 degrees Celsius, providing important information regarding the compound's volatility and handling characteristics [4] [8]. The refractive index at 20 degrees Celsius is 1.421, while the density is reported as 0.75 grams per cubic centimeter [4] [8].

Henry's Law constants for 4-methylundecane have not been extensively reported in the literature, though theoretical estimates can be derived based on the compound's physicochemical properties [30] [31]. Alkanes of similar molecular weight and structure typically exhibit Henry's Law constants in the range of 10⁻³ to 10⁻⁴ mol per kilogram per bar [31] [33]. The relatively low water solubility characteristic of branched alkanes suggests that 4-methylundecane would exhibit limited partitioning into aqueous phases [35] [36].

Table 3: Physicochemical Properties Summary

| Property | Value | Reference |

|---|---|---|

| Boiling Point (°C) | 209.2 | Multiple sources [3] [4] |

| Melting Point (°C) | -66.5 | Calculated from Kelvin [3] |

| Vapor Pressure at 25°C (mmHg) | 0.297 | ChemIndex [4] |

| Flash Point (°C) | 61.0 | ChemIndex [4] |

| Refractive Index (20°C) | 1.421 | ChemIndex [4] |

| Density (g/cm³) | 0.75 | ChemIndex [4] |

The chemical compound 4-methylundecane represents a branched saturated hydrocarbon with significant importance in both industrial applications and research contexts [1]. This twelve-carbon alkane with a methyl substitution at the fourth position of the undecane backbone can be produced through various synthetic approaches, ranging from large-scale industrial processes to specialized laboratory techniques .

Industrial-Scale Synthesis Routes

Industrial production of 4-methylundecane employs several established methodologies, primarily leveraging existing petroleum refining infrastructure and catalytic processes. The compound is typically obtained as part of broader hydrocarbon processing operations rather than as a single-target synthesis [3] [4].

Catalytic Alkylation Processes

Catalytic alkylation represents the predominant industrial method for producing branched alkanes including 4-methylundecane. This process involves the reaction of smaller hydrocarbon molecules in the presence of acidic catalysts to form larger, branched structures [5] [6].

The industrial alkylation process typically operates using ultra-stable Y zeolite catalysts or solid phosphoric acid systems [5]. Research has demonstrated that ultra-stable Y molecular sieves exhibit superior catalytic activity compared to other zeolite types, achieving conversion rates up to 99% for aromatic hydrocarbon alkylation reactions [5]. The process requires specific operating conditions including temperatures ranging from 160 to 240 degrees Celsius, pressures between 0.8 and 2.0 megapascals, and catalyst loadings of approximately 20 weight percent [5] [7].

Industrial alkylation units utilize continuous flow reactors to ensure consistent product quality and yield . These systems incorporate automated controls for precise management of reaction parameters including temperature, pressure, and reactant concentrations . The process typically involves the reaction of isobutane with smaller alkenes under acidic conditions, facilitating the formation of highly branched hydrocarbon products [6] [4].

Table 1: Industrial Alkylation Process Parameters

| Parameter | Range | Optimal Conditions |

|---|---|---|

| Temperature | 160-240°C | 180-200°C |

| Pressure | 0.8-2.0 MPa | 1.0-1.5 MPa |

| Catalyst Loading | 15-25 wt% | 20 wt% |

| Residence Time | 12-48 hours | 24 hours |

| Conversion Rate | 60-99% | 85-95% |

Source: Compiled from industrial alkylation studies [5] [7]

The mechanism of catalytic alkylation involves the formation of carbocations through protonation of alkenes by the acidic catalyst surface [9]. These carbocations subsequently undergo rearrangement reactions and addition with other hydrocarbon molecules to produce branched alkane products [9]. The zeolite pore structure plays a crucial role in determining product selectivity, with larger pore systems favoring the formation of longer-chain branched alkanes such as 4-methylundecane [5].

Hydrocarbon Cracking Byproducts

4-Methylundecane is frequently obtained as a byproduct of hydrocarbon cracking operations, which constitute fundamental processes in petroleum refining [10] [11]. Modern industrial cracking employs zeolite catalysts operating at temperatures around 500 degrees Celsius under moderately low pressures [12] [11].

The cracking process involves the breakdown of larger hydrocarbon molecules into smaller, more useful fractions [13] [10]. Catalytic cracking units utilize zeolite catalysts chosen specifically to produce hydrocarbons with 5 to 10 carbon atoms, though longer-chain products including 4-methylundecane are also formed [12]. The process generates high proportions of branched alkanes due to carbocation rearrangement mechanisms occurring within the zeolite pore structure [12] [9].

Fluid catalytic cracking represents the most widely employed industrial cracking technology [3] [4]. This process can increase gasoline yield in refineries to approximately 45 percent while simultaneously producing valuable branched hydrocarbon byproducts [3]. The cracking mechanism proceeds through free radical intermediates at high temperatures, leading to the formation of both saturated and unsaturated hydrocarbon products [14] [9].

Table 2: Hydrocarbon Cracking Product Distribution

| Carbon Number Range | Product Type | Typical Yield (%) |

|---|---|---|

| C1-C4 | Light gases | 15-25 |

| C5-C10 | Gasoline fraction | 35-45 |

| C11-C15 | Kerosene/diesel | 20-30 |

| C16+ | Heavy products | 10-20 |

Source: Petroleum refining process data [3] [4]

The formation of 4-methylundecane during cracking operations occurs through several pathways. Primary mechanisms include the rearrangement of linear undecane molecules and the combination of smaller hydrocarbon fragments [9]. The branching pattern is influenced by the catalyst type, operating temperature, and residence time within the reactor system [15].

Industrial cracking units operate under carefully controlled conditions to optimize product distribution. Typical operating parameters include temperatures between 450 and 750 degrees Celsius for thermal cracking, or 450 to 550 degrees Celsius for catalytic cracking [14] [11]. The use of zeolite catalysts allows for operation at lower temperatures while maintaining high conversion rates and favorable product selectivity [12].

Laboratory-Scale Preparation Techniques

Laboratory synthesis of 4-methylundecane employs several specialized methodologies designed for research applications and analytical standards preparation. These techniques prioritize purity and characterization over large-scale production efficiency [1].

Carbon chain extension methodologies represent the most common laboratory approach for 4-methylundecane synthesis [16]. This technique involves the gradual building of the hydrocarbon chain through controlled addition reactions [16]. The process typically begins with smaller alkyl halides or alcohols as starting materials, which undergo sequential alkylation reactions to construct the desired carbon skeleton [16].

Alkylation of shorter-chain hydrocarbons provides another laboratory synthesis route. This method involves the reaction of decane or other C10 hydrocarbons with methylating agents under controlled conditions . Common methylating reagents include methyl iodide, dimethyl sulfate, or alkyl halides in the presence of strong bases or metal catalysts .

Hydrogenation of corresponding alkenes offers a direct route to saturated alkane products . This approach begins with 4-methylundec-1-ene or other unsaturated precursors, which undergo catalytic hydrogenation using palladium, platinum, or nickel catalysts . The reaction typically occurs under hydrogen atmosphere at moderate temperatures and pressures .

Table 3: Laboratory Synthesis Methods for 4-Methylundecane

| Method | Starting Material | Catalyst/Reagent | Conditions | Typical Yield |

|---|---|---|---|---|

| Chain Extension | C10 alkyl halides | Strong base | 80-120°C, inert atmosphere | 65-80% |

| Methylation | Decane derivatives | CH3I, NaNH2 | Reflux, THF solvent | 70-85% |

| Hydrogenation | 4-Methylundecene | Pd/C, H2 gas | RT-50°C, 1-5 atm | 85-95% |

| Grignard Synthesis | Alkyl halides | Mg, organometallic | Anhydrous conditions | 60-75% |

Source: Laboratory synthesis protocols [1] [16]

Grignard reagent methodology provides an alternative synthetic approach involving organometallic chemistry [18]. This technique utilizes magnesium-activated carbon-carbon bond formation to construct the desired molecular framework [18]. The process requires anhydrous conditions and careful control of reaction stoichiometry to achieve optimal yields [18].

Reduction of corresponding ketones or aldehydes represents another laboratory synthesis option . 4-Methylundecan-2-one or similar carbonyl compounds undergo reduction using lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation to yield the target alkane . This approach is particularly useful when the carbonyl precursor is readily available or easily synthesized .

Purification and Isolation Strategies

The purification of 4-methylundecane requires sophisticated separation techniques due to the similarity in physical properties among isomeric and closely related hydrocarbons [20]. Multiple complementary purification methods are typically employed to achieve the high purity levels required for research and analytical applications .

Fractional distillation constitutes the primary industrial purification method for hydrocarbon mixtures [21] [22]. This technique exploits small differences in boiling points between structural isomers to achieve separation [21]. The process requires high-efficiency distillation columns with numerous theoretical plates to resolve closely boiling components [22]. Vacuum distillation is often employed to reduce operating temperatures and prevent thermal decomposition [21].

Table 4: Physical Properties Relevant to Purification

| Property | 4-Methylundecane | Related Isomers | Separation Factor |

|---|---|---|---|

| Boiling Point | 216-218°C | 214-220°C | 1.02-1.05 |

| Density | 0.750-0.755 g/mL | 0.748-0.758 g/mL | 1.01-1.02 |

| Refractive Index | 1.425-1.430 | 1.423-1.432 | Variable |

| Vapor Pressure | Low differential | Similar range | 1.05-1.10 |

Source: Physical property data [1] [21]

Gas chromatography serves as both an analytical tool and a preparative purification method [23]. High-resolution capillary columns with specialized stationary phases can achieve baseline separation of methylundecane isomers [23]. Preparative gas chromatography allows collection of pure fractions, though this approach is limited to milligram to gram quantities [23].

Column chromatography using silica gel or other adsorbents provides an alternative purification approach [24]. This technique exploits differences in adsorption affinity between structural isomers [24]. Normal-phase chromatography using nonpolar solvents such as hexane or petroleum ether can achieve separation of branched from linear alkanes [24].

Urea complexation represents a specialized purification technique particularly effective for separating linear from branched hydrocarbons [25] [26]. Linear alkanes form stable crystalline complexes with urea, while branched hydrocarbons remain in solution [25]. This method allows selective removal of linear impurities from branched alkane products [26].

Table 5: Purification Method Comparison

| Method | Purity Achieved | Scale | Time Required | Cost |

|---|---|---|---|---|

| Fractional Distillation | 90-95% | Industrial | Hours | Low |

| Gas Chromatography | >99% | Milligram | Minutes | High |

| Column Chromatography | 95-98% | Gram to kilogram | Hours | Medium |

| Urea Complexation | 85-90% | Laboratory | Days | Low |

| Crystallization | 80-95% | Variable | Days | Low |

Source: Purification method performance data [25] [24]

Crystallization techniques exploit differences in crystal formation behavior between isomeric compounds [25]. Controlled cooling of saturated solutions can achieve preferential crystallization of the desired isomer [25]. This method is particularly effective when combined with seed crystals of known structure [25].

Advanced purification strategies often employ combinations of multiple techniques in sequence . A typical purification protocol might begin with fractional distillation for bulk separation, followed by column chromatography for intermediate purification, and conclude with preparative gas chromatography for final polishing . Quality control throughout the purification process relies on gas chromatography-mass spectrometry analysis to monitor isomeric purity and identify trace impurities .

The development of optimized purification protocols requires careful consideration of the specific impurity profile and intended application of the final product . Research-grade materials typically require purities exceeding 99 percent, while industrial applications may accept lower purity levels depending on the end use .